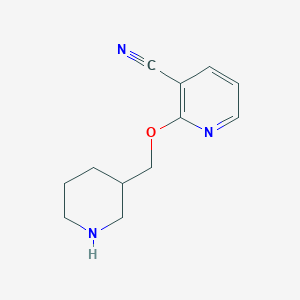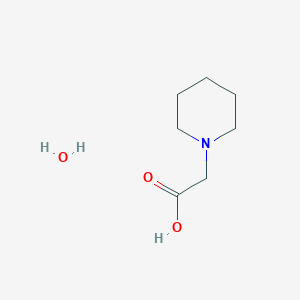
2-(哌啶-1-基)乙酸水合物
描述
2-(Piperidin-1-yl)acetic acid hydrate is a chemical compound with the molecular formula C7H15NO3 . It is a solid substance at room temperature .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for 2-(Piperidin-1-yl)acetic acid hydrate is 1S/C7H13NO2.H2O/c9-7(10)6-8-4-2-1-3-5-8;/h1-6H2,(H,9,10);1H2 . The molecular weight of the compound is 161.2 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用
合成和晶体学
- 该化合物已用于合成复杂分子,例如 5-溴-4-(3,5-二溴-2-羟基苯基)-2-(哌啶-1-基)-1,3-二硫醇-2-鎓溴化物,突出了其在开发具有潜在生物活性的分子中的作用。这种合成展示了哌啶环在晶体结构中采用的空间效应和构象,提供了对分子相互作用和设计的见解 (P. Chirita 等人,2013)。
催化和合成
- 它已被用作合成复杂有机分子的催化过程中的关键组分。例如,纳米磁铁矿 (Fe3O4) 作为一种有效的催化剂,用于在超声波照射下进行 1-(芳基(哌啶-1-基)甲基)萘-2-醇的一锅法合成,展示了该化合物在促进化学反应中的效用 (M. Mokhtary & Mogharab Torabi, 2017)。
生物活性
- 开发新型抗菌剂的研究涉及哌啶衍生物,例如合成和评价新型 2-((4-(2H-苯并[d][1,2,3]三唑-2-基)哌啶-1-基)甲基)-5-取代苯基-1,3,4-恶二唑。这些化合物表现出显着的抗菌活性,表明哌啶衍生物的治疗潜力 (S. Vankadari 等人,2013)。
材料科学
- 哌啶衍生物作为绿色缓蚀剂在铁表面的潜力也得到了研究。这项研究对于开发防止金属降解的环保材料至关重要,展示了该化合物在医药和化学合成之外的应用 (M. E. Belghiti 等人,2018)。
作用机制
Target of Action
Piperidine derivatives, which include 1-piperidinylacetic acid hydrate, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives can interact with various biological targets, leading to a wide range of effects . For instance, Piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
Biochemical Pathways
Piperidine derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Peptides, which include piperidine derivatives, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . Unmodified peptides usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Action Environment
The rate of nucleophilic addition of water to a carbonyl to form a hydrate, a reaction relevant to 1-piperidinylacetic acid hydrate, can be significantly increased through the addition of an acid or base as a catalyst .
安全和危害
未来方向
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.
生化分析
Biochemical Properties
2-(Piperidin-1-yl)acetic acid hydrate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport
Cellular Effects
The effects of 2-(Piperidin-1-yl)acetic acid hydrate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce cytotoxicity in cancer cells by interfering with their metabolic pathways and signaling mechanisms . This disruption can lead to apoptosis or programmed cell death, making it a potential candidate for anti-cancer therapies.
Molecular Mechanism
At the molecular level, 2-(Piperidin-1-yl)acetic acid hydrate exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s ability to inhibit tubulin polymerization is a key aspect of its mechanism of action . By binding to tubulin, it prevents the formation of microtubules, which are essential for cell division. This inhibition can halt the proliferation of cancer cells, leading to their eventual death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Piperidin-1-yl)acetic acid hydrate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under dry, room temperature conditions
Dosage Effects in Animal Models
The effects of 2-(Piperidin-1-yl)acetic acid hydrate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it could potentially cause toxic or adverse effects. Understanding the threshold effects and determining the optimal dosage for therapeutic applications is crucial for its safe and effective use .
Metabolic Pathways
2-(Piperidin-1-yl)acetic acid hydrate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s impact on these pathways can influence cellular energy production, biosynthesis, and overall metabolic homeostasis
Transport and Distribution
The transport and distribution of 2-(Piperidin-1-yl)acetic acid hydrate within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can affect its therapeutic efficacy and potential side effects .
属性
IUPAC Name |
2-piperidin-1-ylacetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.H2O/c9-7(10)6-8-4-2-1-3-5-8;/h1-6H2,(H,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUMIQBMSVIMDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


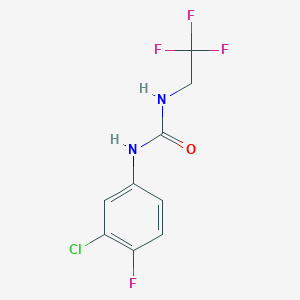
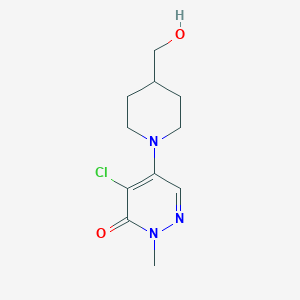



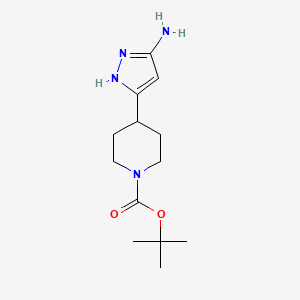
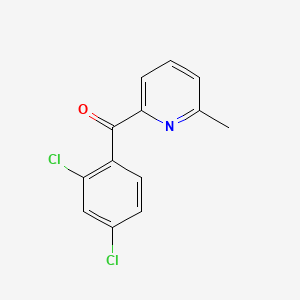

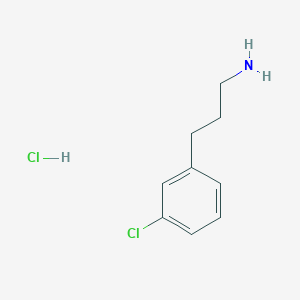
![4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1463032.png)
![1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463034.png)
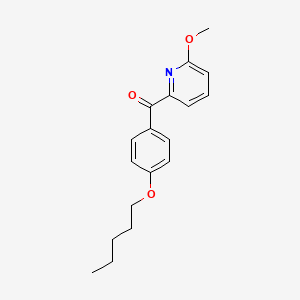
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1463037.png)
